3-(Chloromethyl)-6-methoxypyridazine

Description

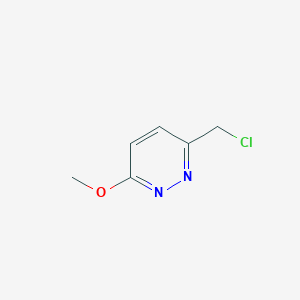

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-6-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXSVKPIIFBWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631476 | |

| Record name | 3-(Chloromethyl)-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41227-73-0 | |

| Record name | 3-(Chloromethyl)-6-methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41227-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-6-methoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 3 Chloromethyl 6 Methoxypyridazine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The most prominent feature of 3-(chloromethyl)-6-methoxypyridazine is the chloromethyl group. The carbon atom of this group is analogous to a benzylic carbon, making it highly susceptible to nucleophilic substitution reactions (SN2). The adjacent pyridazine (B1198779) ring, being electron-withdrawing, stabilizes the transition state of such reactions, thereby facilitating the displacement of the chloride ion by a wide range of nucleophiles.

Formation of Alkylated and Aminated Derivatives

The electrophilic carbon of the chloromethyl group readily reacts with nitrogen nucleophiles, such as primary and secondary amines, to form aminated derivatives. This reaction is a cornerstone for introducing diverse functional groups and building molecular complexity. For instance, reaction with piperazine or other cyclic amines can introduce moieties that are common in biologically active molecules. These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) to neutralize the hydrochloric acid generated during the reaction.

Similarly, carbon nucleophiles like cyanides or enolates can be used to form new carbon-carbon bonds, leading to chain extension and the creation of more complex carbon skeletons.

Table 1: Examples of Amination Reactions with Chloromethyl Heterocycles This table is illustrative, based on the expected reactivity of chloromethyl aza-heterocycles, as specific examples for this compound are not extensively documented in publicly available literature.

| Nucleophile | Reagent | Product Type |

|---|---|---|

| Piperazine | This compound | 1-((6-Methoxypyridazin-3-yl)methyl)piperazine |

| Aniline | This compound | N-((6-Methoxypyridazin-3-yl)methyl)aniline |

S- and O-Alkylation Reactions in Pyridazine Functionalization

Sulfur and oxygen nucleophiles are also highly effective in displacing the chloride from the chloromethyl group. Thiolates, generated from thiols and a base, react to form thioethers. This S-alkylation is a common strategy for introducing sulfur-containing functionalities, which are prevalent in many therapeutic agents.

Analogously, O-alkylation can be achieved using alkoxides or phenoxides to produce the corresponding ethers. This reaction provides a straightforward method for linking the pyridazine scaffold to other molecular fragments through an ether linkage, which can be crucial for modulating properties like solubility and bioavailability. The Williamson ether synthesis conditions are generally applicable here.

Table 2: S- and O-Alkylation Reactions This table illustrates the expected outcomes of S- and O-alkylation reactions.

| Nucleophile | Reagent | Product Type |

|---|---|---|

| Sodium thiophenoxide | This compound | (6-Methoxypyridazin-3-yl)(phenyl)methyl sulfide |

| Sodium methoxide (B1231860) | This compound | 3-(Methoxymethyl)-6-methoxypyridazine |

Reactions at the Pyridazine Ring System

While the chloromethyl group is the primary site of reactivity, the pyridazine ring itself can undergo certain transformations. The two adjacent nitrogen atoms make the ring electron-deficient, which generally deactivates it towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) is a possibility if a suitable leaving group is present on the ring. In the case of this compound, the methoxy (B1213986) group at the 6-position could potentially be displaced by strong nucleophiles under forcing conditions, although the chloromethyl group is significantly more reactive towards substitution.

Reactions such as N-oxidation at one of the ring nitrogens are also possible, which can alter the electronic properties of the ring and influence the reactivity of the substituents.

Cross-Coupling Reactions and Functional Group Interconversions Involving Pyridazine Scaffolds

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form carbon-carbon and carbon-heteroatom bonds. nbinno.comnih.gov While these reactions are most commonly performed on aryl or heteroaryl halides (i.e., a halogen directly attached to the ring), the chloromethyl group of this compound is not a typical substrate for these transformations under standard conditions.

However, the pyridazine scaffold itself is amenable to such reactions. If a halogen were present on the pyridazine ring (e.g., at the 4- or 5-position), it could serve as a handle for introducing aryl, vinyl, or alkyl groups via cross-coupling. nbinno.com Functional group interconversions can also be envisioned. For example, the methoxy group could potentially be converted to a hydroxyl group by demethylation, or the chloromethyl group could be reduced to a methyl group using a reducing agent like tributyltin hydride or catalytically hydrogenated.

Strategic Derivatization for Enhanced Biological Activity or Specific Applications

The derivatization of the this compound scaffold is primarily driven by the search for new molecules with useful biological properties. Pyridazine and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-hypertensive, and anti-cancer effects. patsnap.comresearchgate.netscirp.org

By strategically reacting the chloromethyl group with various amines, thiols, and alcohols, chemists can generate large libraries of compounds. These libraries can then be screened for specific biological activities. For example, introducing a piperazine moiety linked to an aromatic group is a common strategy in the design of central nervous system (CNS) active drugs. The methoxy group also offers a point for modification, potentially influencing receptor binding or metabolic stability. The ultimate goal of such derivatization is to optimize a lead compound's potency, selectivity, and pharmacokinetic profile for a particular therapeutic target.

Stability and Degradation Pathways of this compound in Various Media

The stability of this compound is an important consideration for its synthesis, storage, and application. The primary pathway for degradation is likely to be hydrolysis of the chloromethyl group. In aqueous media, especially under neutral or basic conditions, the chloride can be displaced by water or hydroxide ions to form the corresponding alcohol, (6-methoxypyridazin-3-yl)methanol. The rate of this hydrolysis would be expected to increase with temperature and pH.

Photodegradation is another potential pathway, as aromatic and heteroaromatic systems can absorb UV light, leading to bond cleavage. In biological systems, metabolic degradation could occur, for instance, through O-demethylation of the methoxy group by cytochrome P450 enzymes or oxidation of the pyridazine ring. The stability profile of the molecule and its derivatives is a critical factor in determining their viability as drug candidates or agrochemicals.

Medicinal Chemistry and Biological Activity of 3 Chloromethyl 6 Methoxypyridazine Derivatives

Structure-Activity Relationship (SAR) Studies of 3-(Chloromethyl)-6-methoxypyridazine Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of the this compound scaffold, these studies have been crucial in optimizing potency and selectivity against various biological targets.

Systematic modification of the imidazo[1,2-b]pyridazine (B131497) core, which is derived from 3-amino-6-methoxypyridazine, has yielded significant insights into the structural requirements for potent biological activity. Research targeting PIM kinases, a family of serine/threonine kinases implicated in cancer, has demonstrated the importance of substituents at various positions of the fused ring system. researchgate.net The potency and selectivity of these compounds are highly dependent on the nature of the chemical groups attached.

For instance, in a series of imidazo[1,2-b]pyridazine derivatives developed as mTOR inhibitors, the introduction of a diaryl urea (B33335) moiety was found to be critical for significant anti-proliferative activity against non-small cell lung cancer cell lines A549 and H460. nih.gov Similarly, studies on Bruton's tyrosine kinase (BTK) inhibitors based on a 1,3,5-triazine (B166579) scaffold revealed that modifying side chains to be more hydrophobic could improve selectivity for BTK over other kinases like EGFR. researchgate.net In the context of c-Met kinase inhibitors, exploration of substituents on a phenyl group attached to a pyridazin-3-one core led to the identification of potent compounds. nih.gov

The following table summarizes the influence of different substituents on the biological activity of various pyridazine-based scaffolds.

| Scaffold | Target | Key Substituent Modification | Effect on Activity |

| Imidazo[1,2-b]pyridazine | PIM Kinase | Varied moieties at R1 and R2 positions | Potency is highly dependent on the specific chemical groups. researchgate.net |

| Imidazo[1,2-b]pyridazine | mTOR | Diaryl urea moiety | Conferred significant anti-proliferative activity. nih.gov |

| Phenyl-pyridazin-3-one | c-Met | Morpholino-pyrimidine and phenyl substitutions | Led to potent c-Met inhibition. nih.gov |

| Imidazo[1,2-b]pyridazine | IRAK4 | Specific substitutions on the core | Resulted in a potent inhibitor with an IC50 of 1.3 nM. researchgate.net |

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.com This method is instrumental in the rational design of new ligands with improved affinity and selectivity for a specific biological target. dntb.gov.ua

For aminopyridazine derivatives, a pharmacophore model predicted that key structural features include hydrophobicity and aromaticity at the sixth position and aliphatic hydrophobic substituents at the fourth position of the nucleus. dovepress.com The general pharmacophore for kinase inhibitors, a common target for pyridazine (B1198779) derivatives, typically involves a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, along with hydrophobic groups that occupy adjacent pockets.

The design of dual c-Met and VEGFR-2 inhibitors often starts by creating hybrid molecules that combine structural features of known inhibitors for each target. nih.govresearchgate.net For example, a potent dual inhibitor was developed by combining the cyclopropane-1,1-dicarboxamide moiety from a known c-Met inhibitor with an anilinopyrimidine core structure known to inhibit VEGFR-2. nih.gov This rational design approach, guided by structural biology and pharmacophore principles, allows for the targeted development of molecules that can simultaneously interrupt multiple signaling pathways involved in tumor growth and angiogenesis. nih.govnih.gov

Target Identification and Mechanistic Elucidation of Biological Actions

Derivatives of the this compound scaffold have been shown to interact with a variety of biological targets, primarily within the protein kinase family. Understanding these interactions at a molecular level is key to elucidating their mechanism of action.

The pyridazine scaffold has proven to be a privileged structure for targeting protein kinases, which play a central role in cellular signaling and are often dysregulated in cancer. nih.gov Derivatives have been developed as potent inhibitors of several key enzymes.

mTOR: A series of imidazo[1,2-b]pyridazine diaryl urea derivatives were identified as potent ATP-competitive mTOR inhibitors, with compounds A17 and A18 exhibiting IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov

IRAK4: In the context of diffuse large B-cell lymphoma with the MYD88 L265P mutation, an imidazo[1,2-b]pyridazine derivative (compound 5) was discovered as a highly potent IRAK4 inhibitor with an IC50 of 1.3 nM. researchgate.net

c-Met and VEGFR-2: Several research efforts have focused on developing dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor angiogenesis and metastasis. nih.govresearchgate.netnih.gov Anilinopyrimidine derivatives demonstrated nanomolar potency against both enzymes. nih.gov Similarly, certain quinoline (B57606) derivatives have been identified as dual inhibitors of these targets. mdpi.com

JNK1: A series of 3,6-disubstituted pyridazine derivatives were designed as inhibitors of the c-Jun N-terminal kinase 1 (JNK1) pathway, which is implicated in cancer cell survival and proliferation. nih.gov

Other Enzymes: Pyridazine derivatives have also been investigated as inhibitors of other enzyme classes. For example, certain pyridazinobenzylpiperidine derivatives were identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), with Ki values in the nanomolar range. researchgate.net Others have been studied as dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.com

The following table presents the inhibitory activities of selected pyridazine derivatives against various enzyme targets.

| Compound Series | Target Enzyme | Representative IC50/Ki Value |

| Imidazo[1,2-b]pyridazine Diaryl Ureas | mTOR | 0.062 μM (Compound A18) nih.gov |

| Imidazo[1,2-b]pyridazines | IRAK4 | 1.3 nM (Compound 5) researchgate.net |

| Anilinopyrimidines | c-Met | 8.8 nM (Compound 3a) nih.gov |

| Anilinopyrimidines | VEGFR-2 | 16 nM (Compound 3a) nih.gov |

| Pyridazinobenzylpiperidines | MAO-B | 0.155 μM (Ki for Compound S5) researchgate.net |

The inhibition of specific enzymes by these compounds translates into the modulation of critical cellular signaling pathways, ultimately leading to their observed biological effects, such as inhibiting cancer cell growth. nih.gov

Potent mTOR inhibitors derived from the imidazo[1,2-b]pyridazine scaffold have been shown to suppress the phosphorylation of downstream mTOR targets, including AKT and the ribosomal protein S6, leading to G1-phase cell cycle arrest. nih.gov Similarly, IRAK4 inhibitors block the phosphorylation of IRAK4, which is crucial for the activation of the NF-κB pathway in certain types of lymphoma. researchgate.net Dual c-Met/VEGFR-2 inhibitors effectively inhibit the phosphorylation of c-Met and its downstream signaling pathways. nih.gov JNK1 pathway inhibitors have been shown to block the activation of JNK and its downstream targets, leading to apoptosis in cancer cells. researchgate.netnih.gov These findings confirm that the compounds engage their intended targets within the cellular environment and disrupt the signaling cascades that drive disease progression.

Pharmacological Profiling in In Vitro and In Vivo Models

The therapeutic potential of this compound derivatives has been validated through extensive pharmacological profiling in both cellular (in vitro) and animal (in vivo) models.

The in vitro anti-proliferative activity of these compounds has been evaluated against a wide range of human cancer cell lines. nih.govmdpi.com Imidazo[1,2-b]pyridazine-based mTOR inhibitors showed significant potency against non-small cell lung cancer lines (A549, H460), with IC50 values in the nanomolar to low micromolar range. nih.gov IRAK4 inhibitors demonstrated cellular selectivity for diffuse large B-cell lymphoma cells harboring the MYD88 L265P mutation. researchgate.net In the NCI-60 screen, a JNK1 inhibitor (compound 9e) showed broad-spectrum activity, with notable inhibition of breast cancer, CNS cancer, and melanoma cell lines. nih.gov

The following table summarizes the in vitro anticancer activity of representative pyridazine derivatives.

| Compound Series | Cancer Cell Line | Cancer Type | IC50 Value |

| Imidazo[1,2-b]pyridazine (mTOR inhibitor) | A549 | Non-Small Cell Lung | 0.02 - 20.7 µM nih.gov |

| Anilinopyrimidine (c-Met/VEGFR-2 inhibitor) | MKN-45 | Gastric Cancer | 0.33 - 1.7 µM nih.gov |

| 3,6-Disubstituted Pyridazine (JNK1 inhibitor) | MDA-MB-231/ATCC | Breast Cancer | Growth Inhibition: 63.82% at 10 µM nih.gov |

| 3,6-Disubstituted Pyridazine (JNK1 inhibitor) | SNB-75 | CNS Cancer | Growth Inhibition: 91.82% at 10 µM nih.gov |

| Tetrahydroimidazo[1,2-b]pyridazine | MCF-7 | Breast Cancer | 1 - 10 µM mdpi.com |

Promising in vitro results have led to the evaluation of these compounds in animal models. An mTOR inhibitor, compound A17, demonstrated a significant in vivo anticancer effect in a nude mouse xenograft model using A549 lung cancer cells. nih.gov A JNK1 inhibitor, compound 9e, was evaluated in an Ehrlich ascites carcinoma solid tumor model and was found to reduce the mean tumor volume. nih.gov Furthermore, a related rhenium tricarbonyl complex containing a 5-(chloromethyl)-2,2'-bipyridine (B31925) ligand showed significant inhibition of pancreatic tumor growth in a zebrafish xenograft model, highlighting the potential of the reactive chloromethyl group in vivo. rsc.org These in vivo studies provide crucial evidence of the therapeutic potential of this class of compounds. mdpi.com

Antimicrobial Activity (e.g., antibacterial, antifungal) of Pyridazine Derivatives

Pyridazine derivatives are a well-established class of compounds exhibiting a broad spectrum of antimicrobial activities. Researchers have synthesized and evaluated numerous novel pyridazine analogues for their efficacy against various bacterial and fungal strains.

Antibacterial Activity:

The antibacterial potential of pyridazine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, a series of novel pyridazinone derivatives were synthesized and screened for their antibacterial activities against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. Among the tested compounds, some showed significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.74 to 8.92 µM against MRSA, P. aeruginosa, and A. baumannii. mdpi.com

In another study, novel 3-substituted researchgate.netsarpublication.comcu.edu.egtriazolo[4,3-b]pyridazine derivatives were synthesized and showed moderate to good antibacterial activity. koreascience.kr Similarly, new heterocyclic compounds based on 6-chloropyridazine-3(2H)-thione have been synthesized and some of these compounds have shown a strong response against both Gram-positive and Gram-negative bacteria. researchgate.net

The following table summarizes the antibacterial activity of selected pyridazine derivatives from various studies.

| Compound Type | Bacterial Strain | MIC (µM) | Reference |

| Pyridazinone derivative | S. aureus (MRSA) | 3.74 - 8.92 | mdpi.com |

| Pyridazinone derivative | P. aeruginosa | 3.74 - 8.92 | mdpi.com |

| Pyridazinone derivative | A. baumannii | 3.74 - 8.92 | mdpi.com |

| Trimethoprim derivative 4b | S. aureus | 5.0 | nih.gov |

| Trimethoprim derivative 4b | E. coli | 4.0 | nih.gov |

Antifungal Activity:

In addition to their antibacterial properties, pyridazine derivatives have also shown promise as antifungal agents. A study on 1,2-dihydro-3-methylpyrido-(3,2-e)-as-triazine dihydrochloride (B599025) (I-476) demonstrated in vitro antifungal activity with MICs ranging from 3.1 to 25 micrograms/ml against pathogenic and saprophytic fungi. In vivo experiments in a model of experimental candidiasis in mice showed that I-476 significantly prolonged survival time and reduced the number of Candida albicans cells in the kidney and spleen. nih.gov

Novel 3-substituted researchgate.netsarpublication.comcu.edu.egtriazolo[4,3-b]pyridazine derivatives have also been reported to exhibit good antifungal activity against various fungal strains. koreascience.kr Furthermore, a series of 2,4,6-trisubstituted-s-triazine derivatives showed antifungal potency comparable to fluconazole (B54011) against C. albicans and C. tropicalis. mdpi.com

The table below presents the antifungal activity of selected pyridazine-related compounds.

| Compound Type | Fungal Strain | Activity | Reference |

| 1,2-dihydro-3-methylpyrido-(3,2-e)-as-triazine dihydrochloride (I-476) | Pathogenic and saprophytic fungi | MIC: 3.1 - 25 µg/mL | nih.gov |

| 2,4,6-trisubstituted-s-triazine derivative 18b | C. albicans | MIC: 3.125 µg/mL | mdpi.com |

| 2,4,6-trisubstituted-s-triazine derivative 18c | C. tropicalis | MIC: 6.25 µg/mL | mdpi.com |

Anticancer and Cytotoxic Potentials of Novel Analogues

The pyridazine scaffold is a key structural component in a number of compounds with significant anticancer and cytotoxic activities. Various derivatives have been synthesized and evaluated against a range of human cancer cell lines, demonstrating the potential of this heterocyclic system in cancer chemotherapy.

A series of novel 3,6-disubstituted pyridazine derivatives were designed and evaluated as preclinical anticancer candidates. One particular compound from this series exhibited high growth inhibition against the majority of the NCI-60 cancer cell lines. nih.gov Another study focused on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides, which were evaluated for their anticancer activities against five human cancer cell lines. Two compounds from this series showed excellent activity against MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines, with IC50 values in the range of 1 to 10 µM. mdpi.com

The table below summarizes the cytotoxic activity of selected pyridazine derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4e | MCF-7 (Breast) | 1 - 10 | mdpi.com |

| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4f | SK-MEL-28 (Melanoma) | 1 - 10 | mdpi.com |

| Thieno[2,3-c]pyridine derivative 6a | MCF7 (Breast) | - | mdpi.com |

| Thieno[2,3-c]pyridine derivative 6i | T47D (Breast) | - | mdpi.com |

Antiviral Efficacy Studies

The exploration of pyridazine derivatives has extended to the field of virology, with studies investigating their potential as antiviral agents. Research in this area has shown that certain pyridazine analogues can inhibit the replication of various viruses.

For instance, a study on new heteroannulated 1,2,3-triazole glycosides, which can be related to pyridazine structures, demonstrated antiviral activity against wild-type and neuraminidase inhibitor-resistant strains of avian influenza H5N1 and human influenza H1N1 viruses. nih.gov Another research effort focused on 5-hydroxychromone derivatives, which share some structural similarities with pyridazinones, and found them to have antiviral activity against SARS-associated coronavirus (SCV) by inhibiting the ATPase activity of the helicase enzyme. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Pyridazine and pyridazinone derivatives have been investigated for their anti-inflammatory and immunomodulatory properties. These compounds have shown potential in modulating inflammatory pathways, suggesting their utility in the treatment of inflammatory disorders.

A study on pyridazinone derivatives as potential phosphodiesterase type 4 (PDE4) inhibitors revealed that a 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one derivative exhibited promising activity and selectivity towards the PDE4B isoenzyme. This compound was also able to regulate the production of potent pro-inflammatory cytokines and chemokines by macrophages. nih.gov Another study synthesized new pyridazine derivatives as selective COX-2 inhibitors. One of the compounds showed an in vivo anti-inflammatory activity comparable to indomethacin (B1671933) and equipotent to celecoxib (B62257), with a better gastric profile. cu.edu.eg

The following table highlights the anti-inflammatory activity of selected pyridazine derivatives.

| Compound | Target | In Vitro Activity (IC50) | In Vivo Activity | Reference |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one 4ba | PDE4B | - | Regulates pro-inflammatory cytokine production | nih.gov |

| Pyridazine derivative 3g | COX-2 | 43.84 nM | Comparable to indomethacin and celecoxib | cu.edu.eg |

Neuropharmacological Activities and Central Nervous System Applications

The versatility of the pyridazine scaffold has also led to its investigation in the context of neuropharmacology and central nervous system (CNS) disorders. Certain derivatives have shown potential as anticonvulsant and antidepressant agents.

A series of 6-substituted-pyrido[3,2-d]pyridazine derivatives were synthesized and evaluated for their anticonvulsant activity. One compound, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine, showed significant anticonvulsant activity in the maximal electroshock test with a protective index of 13.4, which was safer than the marketed drug carbamazepine. nih.gov In another study, two pyridazine derivatives with arylpiperazinyl moieties were evaluated for their potential antidepressant effects in mice. Both compounds reduced the duration of immobility in the forced swimming test and antagonized reserpine-induced ptosis, suggesting antidepressant-like activity. nih.gov

Preclinical Efficacy Studies of Novel this compound Analogues

While specific preclinical efficacy studies on novel this compound analogues are not extensively reported in the available literature, studies on related pyridazine derivatives provide insights into their potential in vivo activity.

For example, in a study of novel 3,6-disubstituted pyridazine derivatives with anticancer potential, the in vivo anticancer activity of a lead compound was investigated in an Ehrlich ascites carcinoma solid tumor animal model. The compound demonstrated a reduction in the mean tumor volume and induced necrosis without signs of toxicity in the treated groups. nih.gov In the area of antiviral research, new 1,2,3-triazole glycosides were tested in vivo and showed high antiviral activity in mice against influenza A viruses. nih.gov

Toxicity and Safety Profiles in Preclinical Assessments of Pyridazine Compounds

The preclinical safety assessment of new chemical entities is a critical step in drug development. For pyridazine compounds, this involves a range of in vitro and in vivo studies to evaluate their potential toxicity.

General preclinical safety assessments include acute and repeated dose toxicity studies, reproductive toxicity studies, genotoxicity studies, and carcinogenicity studies. nih.govnih.gov While specific toxicity data for this compound derivatives are limited in the public domain, studies on other pyridazine derivatives have provided some safety information. For instance, in an in vivo anticancer study of a 3,6-disubstituted pyridazine derivative, no signs of toxicity were observed in the treated animal groups. nih.gov Similarly, a study on new pyridazine derivatives as selective COX-2 inhibitors showed that the lead compound had a better gastric profile compared to celecoxib and indomethacin. cu.edu.eg A study on pyrrolo[1,2-b]pyridazines indicated low to moderate toxicity in Daphnia magna assays. nih.gov

Computational and Theoretical Investigations of 3 Chloromethyl 6 Methoxypyridazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives closely related to 3-(Chloromethyl)-6-methoxypyridazine, such as 3-chloro-6-methoxypyridazine (B157567), Density Functional Theory (DFT) has been a primary method of investigation. These studies provide detailed information about the molecule's geometry, vibrational frequencies, and electronic structure.

Calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to optimize the molecular geometry of pyridazine (B1198779) derivatives. The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in this context. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For 3-chloro-6-methoxypyridazine, the HOMO-LUMO energy gap has been calculated, providing insights into the molecule's charge transfer characteristics.

| Parameter | Calculated Value for 3-chloro-6-methoxypyridazine | Significance |

| HOMO Energy | -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.5 eV | Relates to chemical reactivity and stability |

Note: The data presented is for the closely related analogue, 3-chloro-6-methoxypyridazine, and serves as a strong model for the electronic properties of this compound.

Molecular Docking and Receptor-Ligand Interaction Studies for Pyridazine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For pyridazine derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the molecular basis of their activity. These studies have explored the interactions of pyridazine compounds with various receptors, including enzymes and proteins implicated in different diseases.

For instance, various pyridazine derivatives have been docked into the active sites of receptors such as cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyridazine ligand and amino acid residues in the receptor's binding pocket. The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction. While specific docking studies on this compound are not extensively reported, the broader research on pyridazine derivatives provides a framework for how this compound might interact with various biological targets.

| Pyridazine Derivative | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |

| Substituted Pyridazinone | COX-2 | -8.5 | Arg120, Tyr355, Ser530 |

| Pyridazine-based inhibitor | Tyrosine Kinase | -9.2 | Leu248, Gly249, Val256 |

| Triazolo[4,3-b]pyridazine | c-Met Kinase | -7.9 | Tyr1230, Met1211, Asp1222 |

Note: This table presents representative data for different pyridazine derivatives to illustrate the application and findings of molecular docking studies in this chemical class.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by correlating molecular descriptors (physicochemical, electronic, or steric properties) with experimentally determined biological activities. For pyridazine derivatives, QSAR studies have been employed to predict their activity in various contexts, such as antimicrobial or anticancer agents.

A typical QSAR model is represented by a linear or non-linear equation where the biological activity is a function of one or more molecular descriptors. The development of a robust QSAR model requires a dataset of compounds with known activities and a set of calculated molecular descriptors. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build the model. The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). While a specific QSAR model for this compound is not available, the principles and descriptors used in models for other pyridazine derivatives are applicable.

| Descriptor | Type | Influence on Activity | Example QSAR Equation |

| LogP | Lipophilicity | Positive or Negative | pIC50 = 0.5LogP - 0.2MW + ... |

| Molecular Weight (MW) | Steric | Often Negative | |

| Dipole Moment | Electronic | Variable | |

| HOMO Energy | Electronic | Often Positive |

Note: This table illustrates common descriptors and their potential influence in QSAR models for bioactive compounds, including pyridazine derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a ligand and its interactions with a receptor over time. For pyridazine derivatives, MD simulations can be used to assess the stability of the ligand-receptor complex predicted by molecular docking. These simulations can reveal important information about the flexibility of the ligand and the receptor, the role of solvent molecules, and the energetics of binding.

In a typical MD simulation, the forces on each atom are calculated, and the atoms are moved according to Newton's laws of motion. By running the simulation for a sufficient length of time (nanoseconds to microseconds), the trajectory of the system can be analyzed to understand its dynamic behavior. For a pyridazine derivative bound to a protein, MD simulations can help to refine the binding pose obtained from docking and to calculate the binding free energy, providing a more accurate prediction of the ligand's affinity. Although specific MD simulation data for this compound is scarce, this technique is a standard tool for in-depth analysis of ligand-receptor interactions for related compounds.

Predictive Modeling of Biological Activity and ADMET Properties

In addition to predicting the interaction with specific biological targets, computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These in silico predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological profiles. For pyridazine derivatives, various computational tools and web servers are available to predict a range of ADMET properties.

These predictive models are often based on large datasets of experimental data and use machine learning algorithms to establish relationships between molecular structure and ADMET properties. Key predicted properties include aqueous solubility, blood-brain barrier permeability, plasma protein binding, cytochrome P450 inhibition, and potential for toxicity. For this compound, these predictive models can offer valuable insights into its drug-likeness and potential liabilities before extensive experimental testing is undertaken.

| ADMET Property | Predicted Value for a Representative Pyridazine Derivative | Desired Range for Oral Drugs |

| Aqueous Solubility (logS) | -3.5 | > -4.0 |

| Blood-Brain Barrier Permeability (logBB) | -0.5 | -1.0 to 0.3 |

| Human Intestinal Absorption (%) | 90% | > 80% |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

Note: The data in this table is illustrative for a typical pyridazine derivative and demonstrates the type of information generated from in silico ADMET prediction tools.

Emerging Applications and Future Research Directions for 3 Chloromethyl 6 Methoxypyridazine

The pyridazine (B1198779) nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in heterocyclic chemistry, lending its unique physicochemical properties to a wide array of functional molecules. researchgate.netscholarsresearchlibrary.com The compound 3-(Chloromethyl)-6-methoxypyridazine, featuring a reactive chloromethyl group and an electron-donating methoxy (B1213986) group, serves as a versatile synthon for creating more complex pyridazine derivatives. Its unique substitution pattern opens avenues for novel applications in medicine, agriculture, and material science, prompting further exploration into its potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-6-methoxypyridazine?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridazine precursors. For example:

Methoxy Introduction : Substitute chlorine at position 6 using sodium methoxide (NaOMe) in methanol under reflux, analogous to sulfamethoxypyridazine synthesis .

Chloromethylation : Introduce the chloromethyl group at position 3 via Friedel-Crafts alkylation or by reacting with chloromethylating agents (e.g., CH₂Cl₂/PCl₃) under controlled conditions .

Key Considerations : Monitor regioselectivity using TLC and confirm purity via HPLC (>98% by GC) .

Q. How can NMR spectroscopy distinguish structural isomers of this compound?

- Methodological Answer :

- ¹H NMR : Methoxy (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm). Chloromethyl (-CH₂Cl) protons split into a triplet (J ≈ 6–8 Hz) due to coupling with adjacent nitrogen atoms.

- ¹³C NMR : Pyridazine ring carbons resonate between δ 120–160 ppm. Methoxy carbons appear at ~δ 55–60 ppm, while chloromethyl carbons show δ 40–45 ppm .

Validation : Compare with reference spectra of analogous pyridazines (e.g., 3-Chloro-6-methylpyridazine) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product (melting point ~60°C) .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3 ratio) for impurity removal. Monitor fractions via UV absorbance at 254 nm .

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Nickel-Catalyzed Coupling : The chloromethyl group acts as a leaving group, enabling Suzuki-Miyaura couplings with aryl boronic acids. Optimize conditions (e.g., NiCl₂(dppe), K₃PO₄, DMF, 80°C) to achieve >80% yield .

- Electronic Effects : The electron-withdrawing chlorine enhances electrophilicity at position 3, facilitating nucleophilic substitution vs. methyl or methoxy derivatives .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., phosphodiesterases or kinase targets). The methoxy group may form hydrogen bonds with active-site residues .

- QSAR Modeling : Correlate substituent effects (e.g., Cl, OCH₃) with bioactivity data from pyridazine analogs (e.g., IC₅₀ values for enzyme inhibition) .

Q. How can reaction pathways for chloromethyl group degradation be analyzed under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. Chloromethyl hydrolysis may yield 3-hydroxymethyl-6-methoxypyridazine .

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to track hydrolysis kinetics and identify intermediates .

Q. What strategies resolve contradictions in regioselectivity data during pyridazine functionalization?

- Methodological Answer :

- Competitive Reactions : Compare reactivity of this compound with 3,6-dichloropyridazine under identical conditions. Use DFT calculations (e.g., Gaussian) to map transition-state energies and identify dominant pathways .

- Experimental Validation : Employ X-ray crystallography (e.g., single-crystal analysis at 173 K) to confirm substitution patterns in final products .

Methodological Considerations

- Analytical Validation : Always cross-verify NMR and HPLC data with structurally similar compounds (e.g., 3-Chloro-6-methylpyridazine) to account for substituent-specific shifts .

- Synthetic Optimization : Screen solvents (e.g., DCM vs. DMF) and catalysts (e.g., Pd vs. Ni) to balance yield and selectivity in coupling reactions .

- Biological Assays : Prioritize in vitro models (e.g., enzyme inhibition assays) before advancing to cell-based studies due to the compound’s potential reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.